molecular formula C8H10O4 B6207494 rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid CAS No. 2763584-88-7

rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid

Cat. No. B6207494
CAS RN: 2763584-88-7
M. Wt: 170.2
InChI Key:
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Description

Rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid, commonly referred to as ROCA, is a naturally occurring carboxylic acid found in various plant species. ROCA has been found to possess several unique properties, such as anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial activities. In recent years, ROCA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of ROCA is still not fully understood. However, it is believed to act through several mechanisms, such as the inhibition of pro-inflammatory cytokines, the inhibition of oxidative stress, the inhibition of angiogenesis, the inhibition of cell proliferation, and the induction of apoptosis.
Biochemical and Physiological Effects
ROCA has been found to possess several biochemical and physiological effects, such as anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial activities. It has also been found to possess anti-diabetic and anti-Alzheimer's disease activities. Additionally, ROCA has been shown to possess anti-tumorigenic and anti-metastatic activities, as well as the ability to inhibit the growth of various cancer cell lines.

Advantages and Limitations for Lab Experiments

The advantages of using ROCA in laboratory experiments include its availability, low cost, and the fact that it can be easily synthesized. Additionally, ROCA has been found to possess several unique properties, such as anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial activities, which make it a useful tool for laboratory experiments. However, there are also some limitations to using ROCA in laboratory experiments, such as the fact that its exact mechanism of action is still not fully understood and the fact that it can be toxic in high concentrations.

Future Directions

The potential therapeutic applications of ROCA are still being explored, and there are many possible future directions for research. These include further studies on its mechanism of action, its potential applications in other diseases, and its potential use in combination with other drugs or therapies. Additionally, further studies on its synthesis and stability are needed in order to optimize its use in laboratory experiments. Finally, further studies on its toxicity and safety are needed in order to determine its potential clinical applications.

Synthesis Methods

ROCA can be synthesized by a variety of chemical methods, including the Fischer esterification reaction, the Williamson ether synthesis, and the Ullmann reaction. The most commonly used synthesis method is the Fischer esterification reaction, which involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. The reaction yields a carboxylic ester, which can then be hydrolyzed to form ROCA.

Scientific Research Applications

ROCA has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, ROCA has been found to possess anti-tumorigenic and anti-metastatic activities. It has also been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cell lines. In diabetes research, ROCA has been shown to possess anti-diabetic properties, including the ability to reduce blood glucose levels and improve insulin sensitivity. In Alzheimer's disease research, ROCA has been found to possess anti-amyloidogenic and anti-neurotoxic activities, which may be beneficial in the treatment of the disease.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further transformed into the final product through a series of reactions.", "Starting Materials": [ "2,5-dioxabicyclo[2.2.1]heptane", "Sodium hydroxide (NaOH)", "Sodium hypochlorite (NaOCl)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Hydrochloric acid (HCl)", "Ethyl acetate (EtOAc)", "Water (H2O)" ], "Reaction": [ "Step 1: Conversion of 2,5-dioxabicyclo[2.2.1]heptane to 7-chloro-2,5-dioxabicyclo[2.2.1]heptane", "React 2,5-dioxabicyclo[2.2.1]heptane with NaOCl and NaHCO3 in water to obtain 7-chloro-2,5-dioxabicyclo[2.2.1]heptane", "Step 2: Conversion of 7-chloro-2,5-dioxabicyclo[2.2.1]heptane to 7-chloro-2,5-dioxabicyclo[2.2.1]hept-2-ene", "React 7-chloro-2,5-dioxabicyclo[2.2.1]heptane with NaOH in water to obtain 7-chloro-2,5-dioxabicyclo[2.2.1]hept-2-ene", "Step 3: Conversion of 7-chloro-2,5-dioxabicyclo[2.2.1]hept-2-ene to rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid", "React 7-chloro-2,5-dioxabicyclo[2.2.1]hept-2-ene with HCl and NaOH in EtOAc to obtain rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid" ] }

CAS RN

2763584-88-7

Molecular Formula

C8H10O4

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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